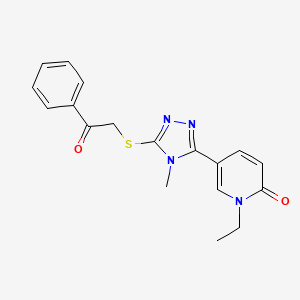
1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Ethyl-5-(4-methyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potentials, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N5O2S, with a molecular weight of approximately 431.51 g/mol. The structure features a triazole ring linked to a pyridine moiety and a phenylethyl thio group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and H157 (lung carcinoma). In one study, derivatives demonstrated enhanced apoptosis via upregulation of pro-apoptotic genes (P53, Bax) and downregulation of anti-apoptotic genes (Bcl2) compared to standard treatments like Erlotinib .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11i | MDA-MB-231 | 12.5 | Induces apoptosis through caspase activation |
| 11d | H157 | 10.0 | Inhibits EGFR signaling pathways |
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies indicate that compounds related to this compound exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant in the context of diseases characterized by chronic inflammation .
Antioxidant Activity
Research indicates that triazole derivatives possess antioxidant properties that can scavenge free radicals and reduce oxidative stress. The antioxidant activity of related compounds has been compared to standard antioxidants such as ascorbic acid, showing significant radical scavenging ability .
Case Studies
A notable case study involved the synthesis and evaluation of several triazole derivatives where one derivative exhibited an antioxidant activity that was 1.35 times higher than that of vitamin C in DPPH radical scavenging assays. The structure–activity relationship analysis indicated that the presence of specific substituents significantly influenced the antioxidant capacity .
Propriétés
IUPAC Name |
1-ethyl-5-(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-22-11-14(9-10-16(22)24)17-19-20-18(21(17)2)25-12-15(23)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXKXIOWCUFKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














